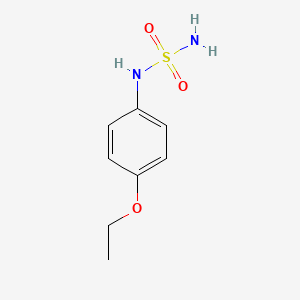

N-(4-ethoxyphenyl)aminosulfonamide

Description

Historical Context of Sulfonamide Compounds in Chemical Research

The journey of sulfonamide compounds in the realm of chemical research is a compelling narrative of scientific discovery and therapeutic innovation. It began in the early 20th century, with the synthesis of the first sulfonamide, Prontosil, in the 1930s by German chemist Gerhard Domagk. researchgate.netnih.gov This discovery was a watershed moment, as Prontosil was found to be the first-ever effective systemic antibacterial agent, heralding the dawn of the antibiotic era. wikipedia.org Early research quickly unveiled that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). nih.govopenaccesspub.org This revelation spurred the synthesis of over 5,400 sulfanilamide derivatives in the subsequent decades, significantly expanding the arsenal (B13267) against bacterial infections. nih.gov The introduction of these "sulfa drugs" dramatically reduced mortality rates from various infectious diseases like pneumonia and septicemia. researchgate.net

Broad Academic Relevance of Sulfonamide Scaffolds

The significance of the sulfonamide scaffold extends far beyond its initial antibacterial applications, establishing it as a versatile and privileged structure in medicinal chemistry and materials science. citedrive.comresearchgate.net The core sulfonamide group (-SO2NH2) serves as a foundational building block for a vast array of compounds with diverse biological activities. ajchem-b.comeurekaselect.com Researchers have successfully designed and synthesized sulfonamide derivatives that exhibit anticancer, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic properties. eurekaselect.combenthamdirect.com This wide-ranging bioactivity stems from the ability of the sulfonamide moiety to mimic or interact with various biological targets. citedrive.com The structural versatility of sulfonamides allows for the creation of derivatives with tailored properties, making them a subject of continuous academic and industrial research. researchgate.net

N-(4-ethoxyphenyl)aminosulfonamide as a Representative Primary Sulfonamide Framework

Within the extensive family of sulfonamides, N-(4-ethoxyphenyl)aminosulfonamide stands out as a representative example of a primary sulfonamide. Its structure features a core aminosulfonamide group directly attached to an ethoxyphenyl ring. This particular arrangement makes it a valuable model compound for studying the fundamental chemical and physical properties inherent to this class of molecules. The presence of the ethoxy group and the primary sulfonamide moiety allows for a range of chemical modifications, providing a platform for synthesizing novel derivatives with potentially enhanced biological activities or material properties.

Overview of Current Research Trajectories Involving Aminosulfonamides

Contemporary research on aminosulfonamides is vibrant and multifaceted, exploring their potential in a variety of cutting-edge applications. researchgate.net One significant area of investigation is their use in the development of new therapeutic agents. Scientists are actively designing and synthesizing novel aminosulfonamide derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase and carbonic anhydrase, which are implicated in conditions such as gout and cancer, respectively. citedrive.comnih.gov Furthermore, the unique chemical properties of aryl N-aminosulfonamides have led to their exploration in materials science, particularly in the development of advanced catalyst systems and electrolyte materials for fuel cells. researchgate.net The ongoing research into innovative synthetic methodologies aims to improve the efficiency and scalability of aminosulfonamide production, paving the way for their broader application in both medicine and industry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXJENRUALCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Preparation

Established Synthetic Pathways for N-(4-ethoxyphenyl)aminosulfonamide

The synthesis of N-(4-ethoxyphenyl)aminosulfonamide fundamentally relies on the formation of a stable sulfonamide bond. This is typically achieved through well-established chemical reactions that couple an amino group with a sulfonyl-containing moiety.

Classical Sulfonylation Reactions

The most conventional and widely employed method for the synthesis of N-aryl sulfonamides, including N-(4-ethoxyphenyl)aminosulfonamide, is the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base. researchgate.net This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage and hydrochloric acid, which is neutralized by the base.

A general representation of this reaction is depicted below:

Figure 1: General scheme for the classical sulfonylation of an aniline (B41778) derivative.

Alternative Preparative Strategies

Beyond the classical sulfonylation approach, alternative strategies for the formation of the sulfonamide bond have been developed, often focusing on milder reaction conditions or the use of different starting materials. One such method involves the in-situ reduction of sulfonyl chlorides to sulfinamides, which can then be further reacted. nih.gov While not a direct synthesis of N-(4-ethoxyphenyl)aminosulfonamide, this highlights the ongoing efforts to develop novel synthetic methodologies in sulfonamide chemistry.

Another potential, though less direct, route could involve the modification of a pre-existing sulfonamide structure. However, for the initial synthesis of the parent compound, the reaction between 4-ethoxyaniline and a sulfamoyl chloride derivative remains the most plausible and established strategy.

Design and Synthesis of Structurally Modified N-(4-ethoxyphenyl)aminosulfonamide Derivatives

The core structure of N-(4-ethoxyphenyl)aminosulfonamide offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially altered physicochemical and biological properties. These modifications can be strategically introduced at the phenyl ring, the sulfonamide nitrogen, or by appending heterocyclic moieties.

Substitutions on the Phenyl Ring System

Introducing substituents onto the ethoxy-bearing phenyl ring can significantly influence the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted 4-ethoxyaniline precursors. For example, the synthesis of derivatives with halogen or alkyl groups on the phenyl ring would necessitate the use of the corresponding halogenated or alkylated 4-ethoxyaniline in the initial sulfonylation reaction.

While specific examples for N-(4-ethoxyphenyl)aminosulfonamide are not detailed in the available literature, the synthesis of various N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrates the feasibility of incorporating diverse substituents on the phenyl ring of an aniline precursor. researchgate.net

Table 1: Potential Substituted 4-Ethoxyaniline Precursors for Derivative Synthesis

| Precursor Compound | Potential Substituent |

| 2-Chloro-4-ethoxyaniline | Chloro |

| 3-Methyl-4-ethoxyaniline | Methyl |

| 2,6-Dibromo-4-ethoxyaniline | Bromo |

Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom possesses a reactive hydrogen that can be substituted, leading to N-alkylated or N-arylated derivatives. A notable method for the N-alkylation of sulfonamides utilizes manganese dioxide as a catalyst in a "borrowing hydrogen" approach, where alcohols serve as the alkylating agents under air and solvent-free conditions. researchgate.netorganic-chemistry.org This environmentally friendly method has been shown to be effective for a variety of sulfonamides and alcohols.

For instance, the reaction of a primary sulfonamide with an alcohol in the presence of a manganese(I) PNP pincer catalyst can yield the corresponding mono-N-alkylated sulfonamide in excellent yields. researchgate.net This strategy could be directly applied to N-(4-ethoxyphenyl)aminosulfonamide to generate a range of N-alkyl derivatives.

Table 2: Potential N-Alkylation Reactions of N-(4-ethoxyphenyl)aminosulfonamide

| Alcohol Reactant | Resulting N-Substituent | Catalyst System |

| Methanol (B129727) | Methyl | MnO₂ |

| Ethanol | Ethyl | Mn(I) PNP pincer |

| Benzyl alcohol | Benzyl | MnO₂ |

Furthermore, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT₇ receptor ligands. nih.gov

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of N-(4-ethoxyphenyl)aminosulfonamide can dramatically alter its biological activity profile. Heterocycles are prevalent in many pharmacologically active compounds.

One versatile method for introducing heterocyclic systems involves the synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides. nih.gov This reaction allows for the preparation of N-sulfonyl amidines bearing various heterocyclic substituents such as 1,2,3-triazole, isoxazole, thiazole, and pyridine. nih.gov By adapting this methodology, it is conceivable to link a heterocyclic thioamide to the sulfonamide nitrogen of N-(4-ethoxyphenyl)aminosulfonamide.

Another approach involves the synthesis of molecules containing both sulfonyl and amide linkages, where a new class of sulfonamide derivatives was synthesized from 4-aminobenzene-1-sulfonamide and various benzoic acid derivatives using peptide coupling reagents. researchgate.net This strategy could be adapted to couple N-(4-ethoxyphenyl)aminosulfonamide with heterocyclic carboxylic acids. The synthesis of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties also highlights the use of click chemistry to introduce heterocyclic systems. scirp.org

Stereoselective Synthetic Approaches for Chiral Analogs

The development of chiral analogs of N-(4-ethoxyphenyl)aminosulfonamide is crucial for investigating their stereospecific interactions with biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can exhibit significantly different pharmacological activities. Key strategies include the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral sulfonamides, a chiral amine can be reacted with a sulfonyl chloride. The resulting diastereomeric sulfonamides can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure product. For instance, (R)-N-benzyl-1-phenylethanamine has been used as a chiral auxiliary to prepare chiral sulfinamides, where one diastereomer can be selectively crystallized. nih.gov This methodology could be adapted for the synthesis of chiral N-(4-ethoxyphenyl)aminosulfonamide analogs.

Chiral Catalysts: Catalytic enantioselective synthesis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Palladium-catalyzed reactions have shown considerable promise in the enantioselective synthesis of N-C axially chiral sulfonamides. elsevierpure.commdpi.comacs.org For example, the use of a (S,S)-Trost ligand with a palladium catalyst has been effective in the N-allylation of N-(2-tert-butylphenyl)sulfonamides, achieving high enantioselectivity (up to 95% ee). mdpi.com Another approach involves the atroposelective hydroamination of allenes catalyzed by a palladium complex, which allows for the construction of various axially chiral sulfonamides. capes.gov.br These catalytic systems could potentially be applied to the synthesis of chiral derivatives of N-(4-ethoxyphenyl)aminosulfonamide. The application of solid chiral catalysts is also an area of growing interest, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.org

Table 1: Stereoselective Synthetic Approaches for Chiral Sulfonamide Analogs

| Approach | Description | Potential Application to N-(4-ethoxyphenyl)aminosulfonamide |

|---|---|---|

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. The resulting diastereomers are separated, and the auxiliary is removed. | Reaction of a chiral amine with a suitable sulfonyl chloride followed by coupling with 4-ethoxyaniline. |

| Chiral Catalysts | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. Transition metal catalysts with chiral ligands are commonly used. | Palladium-catalyzed cross-coupling reactions using chiral ligands to introduce chirality. |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of N-(4-ethoxyphenyl)aminosulfonamide are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and pressure is critical for developing a robust and scalable synthetic process.

The choice of catalyst is pivotal in sulfonamide synthesis. Traditional methods often involve the reaction of a sulfonyl chloride with an amine, which may or may not require a catalyst. However, modern cross-coupling reactions and more environmentally benign methods rely heavily on effective catalytic systems.

For the synthesis of N-arylsulfonamides, iron-based catalysts have emerged as a cost-effective and environmentally friendly option. One study identified iron(II) chloride (FeCl₂) as a highly effective catalyst for the coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides. nih.gov This method avoids the use of more toxic and expensive noble metal catalysts. Another iron-promoted protocol utilizes iron dust as the sole reductant for the reaction of sulfonyl halides with nitroarenes in an aqueous medium, offering a scalable and practical approach. rsc.org

Palladium catalysts, particularly Pd/C, have also been successfully employed for the reductive coupling of nitroarenes with sodium arylsulfinates, providing high efficiency with low catalyst loading and without the need for additional ligands or reductants. mdpi.com Nickel catalysts have also been investigated for the formation of C-N bonds in sulfonamide synthesis. researchgate.net The selection of the optimal catalyst will depend on the specific synthetic route chosen, substrate compatibility, and desired reaction conditions.

Table 2: Catalyst Evaluation for N-Arylsulfonamide Synthesis

| Catalyst | Synthetic Route | Advantages |

|---|---|---|

| FeCl₂ | Coupling of nitroarenes and sodium arylsulfinates | Cost-effective, environmentally friendly |

| Fe dust | Reaction of sulfonyl halides with nitroarenes | Scalable, uses a readily available reductant |

| Pd/C | Reductive coupling of nitroarenes and sodium arylsulfinates | High efficiency, low catalyst loading |

| Nickel Catalysts | Cross-coupling reactions | Alternative to palladium catalysts |

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of N-(4-ethoxyphenyl)aminosulfonamide, the choice of solvent can significantly impact the reaction yield and purity of the final product.

In the iron-catalyzed synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, dimethyl sulfoxide (B87167) (DMSO) was identified as the ideal solvent. nih.gov The polar aprotic nature of DMSO likely facilitates the dissolution of the reactants and intermediates, thereby promoting the reaction.

For more traditional sulfonamide syntheses involving the reaction of a sulfonyl chloride with an amine, a variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). The selection often depends on the solubility of the specific reactants and the ease of product purification. In some cases, the use of an aqueous-alkaline medium has been reported as an eco-friendly option.

Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions. The synthesis of N-(4-ethoxyphenyl)aminosulfonamide is no exception, and careful control of these parameters is necessary to maximize product yield and minimize the formation of byproducts.

Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesirable side products. For instance, in the synthesis of lactide, a related reaction, increasing the temperature led to higher amounts of impurities. researchgate.net Therefore, an optimal temperature must be determined experimentally for each specific synthetic protocol.

The effect of pressure is most significant in reactions involving gaseous reactants or products. While many solution-phase syntheses of sulfonamides are carried out at atmospheric pressure, certain reactions may benefit from the application of pressure to increase the concentration of a gaseous reactant or to shift the equilibrium towards the products. Conversely, reduced pressure can be used to remove volatile byproducts and drive a reaction to completion. researchgate.net

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. In the synthesis of N-(4-ethoxyphenyl)aminosulfonamide, several green chemistry strategies can be implemented to reduce waste and avoid the use of hazardous materials.

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An iron-promoted synthesis of N-arylsulfonamides has been successfully carried out in an aqueous medium. rsc.org Similarly, an electrochemical method for the synthesis of related sulfonamide derivatives has been reported that uses an aqueous solution, avoiding the need for toxic reagents and solvents.

Other green chemistry approaches applicable to the synthesis of N-(4-ethoxyphenyl)aminosulfonamide include one-pot reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent usage and waste generation. For example, a one-pot synthesis of N-arylsulfonamides from nitroarenes and arylsulfonyl hydrazides has been developed.

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Chemistry Principle | Application in N-(4-ethoxyphenyl)aminosulfonamide Synthesis |

|---|---|

| Safer Solvents | Use of water as a solvent in iron-promoted or electrochemical syntheses. |

| Greener Catalysts | Employment of iron-based catalysts as a cost-effective and less toxic alternative to noble metals. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce waste and improve efficiency. |

Enzymatic Inhibition and Molecular Target Interactions

Investigation of Carbonic Anhydrase (CA) Isoform Inhibition by N-(4-ethoxyphenyl)aminosulfonamide and Derivatives

The sulfonamide group is a cornerstone in the design of carbonic anhydrase (CA) inhibitors. These zinc-metalloenzymes play crucial roles in physiological processes, and their inhibition is a target for various therapeutic applications. While the general mechanism of action for sulfonamide-based CA inhibitors is well-understood, specific data for N-(4-ethoxyphenyl)aminosulfonamide is not available.

There is no specific information available in the reviewed literature regarding the inhibition kinetics or inhibition constants (Kᵢ values) of N-(4-ethoxyphenyl)aminosulfonamide against the human carbonic anhydrase isoforms hCA I, II, VII, and IX. Structure-activity relationship (SAR) studies on related sulfonamide series often reveal that substitutions on the aromatic ring significantly influence inhibitory potency. For instance, in other series of benzenesulfonamides, the nature and position of substituents can lead to a wide range of inhibition constants, from nanomolar to micromolar concentrations. Without experimental data, the inhibitory activity of N-(4-ethoxyphenyl)aminosulfonamide against these specific isoforms remains speculative.

Sulfonamide-based inhibitors of carbonic anhydrase typically act as reversible inhibitors. The deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site, a key interaction that is generally reversible. There is no evidence to suggest that N-(4-ethoxyphenyl)aminosulfonamide would act as an irreversible inhibitor, a mechanism that usually involves the formation of a covalent bond with the enzyme. However, without specific experimental studies, the exact nature of its binding and the reversibility of inhibition cannot be definitively characterized.

Achieving selectivity for a specific carbonic anhydrase isoform is a significant goal in the development of sulfonamide inhibitors to minimize off-target effects. The selectivity profile is determined by the specific interactions between the inhibitor and the amino acid residues lining the active site cavity of each isoform. These active sites vary slightly between isoforms, and exploiting these differences is key to designing selective inhibitors. There is no published data on the isoform selectivity profile of N-(4-ethoxyphenyl)aminosulfonamide. Therefore, it is unknown whether this compound exhibits preferential inhibition towards any of the hCA I, II, VII, or IX isoforms.

Exploration of Other Potential Molecular Targets and Enzyme Systems

While the primary focus of sulfonamide research has often been on carbonic anhydrases, this class of compounds can interact with other enzyme systems.

The sulfonamide scaffold is famously the basis for sulfa drugs, which are antimicrobial agents that inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. However, there is no specific information available regarding the inhibitory activity of N-(4-ethoxyphenyl)aminosulfonamide against any bacterial enzymes, including DHPS. Studies on other sulfonamide derivatives have shown a wide range of antibacterial activity, which is highly dependent on the specific chemical structure of the molecule. Without dedicated research, the potential of N-(4-ethoxyphenyl)aminosulfonamide as a bacterial enzyme inhibitor remains unconfirmed.

Mechanistic Elucidation of Compound-Target Binding

Understanding the binding mechanism of a compound to its target is fundamental for rational drug design and optimization. This involves identifying the specific binding site and the key amino acid residues that facilitate the interaction.

As there are no confirmed enzymatic targets or inhibition data for N-(4-ethoxyphenyl)aminosulfonamide in the scientific literature, there is consequently no information available regarding the characterization of its binding site interactions. The elucidation of a binding site requires experimental evidence of a compound's activity on a specific molecular target.

The identification of key amino acid residues involved in ligand recognition is a subsequent step after confirming enzymatic inhibition and characterizing the binding site. Given the absence of studies on the molecular targets of N-(4-ethoxyphenyl)aminosulfonamide, there is no information available to determine the key residues that would be involved in its recognition.

Structure Activity Relationship Sar Investigations

Elucidation of Functional Group Contributions to Molecular Recognition

The molecular architecture of N-(4-ethoxyphenyl)aminosulfonamide is composed of key functional groups, each playing a distinct role in its interaction with biological targets. The ethoxyphenyl moiety and the sulfonamide group are central to its activity.

Role of the Ethoxyphenyl Moiety in Biological Activity

The ethoxyphenyl group is a significant contributor to the molecule's biological activity, primarily through its electronic and steric properties. The ethoxy group (-OCH2CH3) at the para-position of the phenyl ring acts as an electron-donating group through resonance, which can influence the electronic environment of the entire molecule. This alteration in electron density can affect how the compound binds to its target receptor.

Furthermore, the lipophilicity imparted by the ethoxy group can enhance the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. The size and shape of the ethoxyphenyl moiety also play a role in the steric interactions within a receptor's binding pocket, potentially leading to a more favorable and stable binding orientation.

Influence of Sulfonamide Group Proximity and Conformation

The sulfonamide group (-SO2NH-) is a crucial pharmacophore in many biologically active compounds. researchgate.net Its geometry and ability to act as a hydrogen bond donor and acceptor are fundamental to its function. The biological activity of sulfonamides is highly dependent on the conformational state of the molecule. nih.gov The orientation of the sulfonamide group relative to the ethoxyphenyl ring can significantly impact molecular recognition.

Rotational spectroscopy studies on similar benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov This preferred conformation can be crucial for fitting into the active site of a target enzyme or receptor. The flexibility or rigidity of the bond between the sulfur atom and the nitrogen atom can also influence the molecule's ability to adopt the optimal conformation for binding.

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the phenyl ring are critical determinants of the biological activity of sulfonamide derivatives. Electron-donating groups, such as the ethoxy group in N-(4-ethoxyphenyl)aminosulfonamide, can increase the electron density on the aromatic ring, which may enhance interactions with electron-deficient areas of a receptor. Conversely, electron-withdrawing groups can decrease activity or alter the binding mode. nih.gov

Steric factors, such as the size and shape of substituents, also play a pivotal role. A quantitative structure-activity relationship study on a series of 4-phenyl-1-arylsulfonylimidazolidinones demonstrated that the volume of the substituent significantly enhances activity. nih.gov This suggests that bulkier groups may form more extensive van der Waals interactions within the binding site, leading to increased affinity.

| Property | Influence on Biological Activity | Reference |

| Electronic Properties | Electron-donating groups like ethoxy can increase electron density, potentially enhancing binding to electron-deficient receptor sites. | nih.gov |

| Steric Properties | The volume and shape of substituents affect the fit within a binding pocket; larger groups may increase van der Waals interactions. | nih.gov |

| Lipophilicity | The ethoxy group increases lipophilicity, which can improve membrane permeability and access to intracellular targets. | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Selection of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For sulfonamide derivatives, a variety of descriptors are commonly employed:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. Examples include connectivity indices and shape indices like the Kier alpha-modified shape index (S1K). medwinpublishers.com

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity (log(ω)), and atomic charges. nih.govekb.eg

Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as the octanol-water partition coefficient (logP), molar refractivity (MR), and van der Waals volume. nih.gov

3D Descriptors: These descriptors capture the three-dimensional arrangement of the molecule, including Radial Distribution Function (RDF) descriptors and WHIM descriptors, which provide information on molecular size, shape, and symmetry. researchgate.net

| Descriptor Type | Examples | Relevance to Activity |

| Topological | Connectivity indices, Kier shape indices | Describes molecular size and shape, influencing steric fit. |

| Electronic | HOMO/LUMO energies, Electrophilicity, Atomic charges | Governs electrostatic and orbital interactions with the target. |

| Physicochemical | logP, Molar Refractivity (MR) | Relates to hydrophobicity, membrane permeability, and polarizability. |

| 3D Descriptors | RDF descriptors, WHIM descriptors | Encodes 3D structural information crucial for receptor binding. |

Development of Predictive Models

Once a set of relevant descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): This is a common method used to build a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govbenthamdirect.com

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks and are capable of modeling complex, non-linear relationships between structure and activity. researchgate.net

The predictive power and robustness of a QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation (Cross-Validation): Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability within the training set. A high cross-validated correlation coefficient (q² or RCV²) indicates a robust model. medwinpublishers.comqub.ac.uk

External Validation: The model's ability to predict the activity of an external set of compounds (a test set) that was not used in model development is the ultimate test of its predictive power. A high correlation coefficient (R²) for the test set is desired. benthamdirect.com

Y-Randomization: This test ensures that the model is not the result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model multiple times.

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and guiding the rational design of new derivatives with improved potency. benthamdirect.com

Validation of QSAR Models

The robustness and predictive power of a Quantitative Structure-Activity Relationship (QSAR) model are determined through a rigorous validation process. This validation is essential to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds within its applicability domain. For sulfonamide derivatives, including N-(4-ethoxyphenyl)aminosulfonamide, validation is typically performed using both internal and external methods.

Internal Validation:

Internal validation assesses the stability and robustness of a model using the training set of compounds from which it was developed. basicmedicalkey.com A common technique is the leave-one-out (LOO) cross-validation. In this method, a single compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly generated model. This process is repeated until every compound has been left out once.

The predictive ability of the model is quantified by the cross-validation correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. Other key statistical parameters for a valid QSAR model include a high squared correlation coefficient (r² > 0.6), a small difference between r² and q² (less than 0.3), a low standard deviation, and a high Fischer statistics (F) value.

Another internal validation technique is Y-randomization or response randomization. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. If the resulting models have significantly low r² and q² values, it confirms that the original model is robust and not due to a chance correlation.

External Validation:

External validation is the most stringent test of a model's predictive capacity. It involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The predictive performance is evaluated by the predictive r² (r²_pred).

For a series of anticonvulsant sulfonamides, a 3D-QSAR model demonstrated good predictive ability with an r² of 0.967 and a q² of 0.756, indicating a robust and predictive model. nih.gov Similarly, a QSAR study on sulfonamide derivatives as fungicides yielded a model with an r² of 0.954 and an r²_pred of 0.839, signifying excellent external predictive power. ufv.br

The following table illustrates typical validation parameters for a hypothetical QSAR model for N-(4-ethoxyphenyl)aminosulfonamide analogs, based on data from studies on similar sulfonamide series.

| Parameter | Value | Acceptable Range | Description |

|---|---|---|---|

| r² | 0.954 | > 0.6 | Squared correlation coefficient; indicates goodness-of-fit. |

| q² (LOO) | 0.888 | > 0.5 | Leave-one-out cross-validation coefficient; indicates internal predictive ability. |

| r²_pred | 0.839 | > 0.6 | Predictive r² for the external test set; indicates external predictive ability. |

| r² - q² | 0.066 | < 0.3 | Difference between r² and q²; checks for over-fitting. |

Applicability Domain:

A crucial aspect of model validation is defining its Applicability Domain (AD). basicmedicalkey.com The AD is the chemical space of structures and descriptors for which the model provides reliable predictions. basicmedicalkey.com This ensures that predictions for new compounds, such as novel N-(4-ethoxyphenyl)aminosulfonamide derivatives, are interpolated from the training data rather than extrapolated into regions of chemical space where the model's predictive power is uncertain. basicmedicalkey.com

Conformational Analysis and its Correlation with Activity

The three-dimensional structure (conformation) of a molecule is critical for its interaction with a biological target. nih.gov For flexible molecules like N-(4-ethoxyphenyl)aminosulfonamide, which have several rotatable bonds, conformational analysis is key to understanding their structure-activity relationships. The bioactive conformation, the specific shape the molecule adopts when it binds to its target receptor, may be one of several low-energy conformations accessible in solution. nih.gov

Studies on related benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the phenyl ring is a key conformational feature. nih.gov Theoretical calculations and experimental studies, such as rotational spectroscopy, have identified stable conformers based on the torsion angles of the molecule. nih.gov For many simple sulfonamides, a common low-energy conformation involves the S-N bond being nearly perpendicular to the plane of the benzene ring. nih.gov

The correlation between conformation and activity is paramount. A molecule is more likely to be a potent drug if its preferred low-energy conformation in a free state is close to the bioactive conformation required for binding to its target. nih.gov If a significant energy penalty is required to adopt the bioactive conformation, the binding affinity will be lower.

For instance, analysis of sulfonamides in the Protein Data Bank (PDB) reveals that their conformations within a protein's binding site can differ from those observed in an isolated state. nih.gov This indicates that the energy gained from interactions with the receptor compensates for the energetic cost of adopting a less favorable conformation. nih.gov

The table below outlines the key torsional angles that define the conformation of sulfonamides like N-(4-ethoxyphenyl)aminosulfonamide and their potential impact on biological activity.

| Torsional Angle | Description | Observed Conformations in Analogs | Correlation with Activity |

|---|---|---|---|

| C-C-S-N | Orientation of the sulfonamide group relative to the phenyl ring. | Often near 90° (perpendicular). nih.gov | A perpendicular arrangement can be crucial for fitting into specific receptor pockets. |

| C-S-N-H | Orientation of the amino group hydrogens. | Can be eclipsed or staggered relative to the S=O bonds. nih.gov | This orientation dictates the potential for hydrogen bonding with the target protein. |

| C-O-C-C (ethoxy group) | Orientation of the ethyl group. | Flexible, can adopt various conformations. | Can influence solubility and interactions with hydrophobic pockets in the receptor. |

Computational and Theoretical Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of a ligand, such as N-(4-ethoxyphenyl)aminosulfonamide, within the active site of a protein target.

Ligand-Protein Interaction Analysis

In the context of N-(4-ethoxyphenyl)aminosulfonamide, molecular docking simulations are pivotal in analyzing its interactions with potential protein targets. Given the presence of a sulfonamide group, a primary target of interest is the metalloenzyme carbonic anhydrase (CA). nih.gov The sulfonamide moiety is a well-established zinc-binding group (ZBG) that can coordinate with the zinc ion in the active site of CA isoforms. nih.gov

Docking studies would involve preparing the three-dimensional structures of both N-(4-ethoxyphenyl)aminosulfonamide and the target protein, for instance, human carbonic anhydrase II (hCA II). The simulation would then explore various possible conformations of the ligand within the enzyme's active site to identify the most energetically favorable binding pose. The analysis of this predicted pose would reveal crucial interactions, such as the coordination of the sulfonamide nitrogen with the catalytic zinc ion and hydrogen bonds between the ligand and key amino acid residues in the active site. cnr.it

Prediction of Binding Affinities and Docking Scores

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score. semanticscholar.orgresearchgate.net This score is a numerical value that estimates the strength of the interaction between the ligand and the protein. Lower (more negative) docking scores generally indicate a higher predicted binding affinity. For N-(4-ethoxyphenyl)aminosulfonamide, docking simulations against a target like carbonic anhydrase would yield a docking score that can be compared to that of known inhibitors, such as acetazolamide, to gauge its potential potency. semanticscholar.orgresearchgate.net

Table 1: Predicted Docking Scores and Binding Affinities of N-(4-ethoxyphenyl)aminosulfonamide and a Reference Inhibitor against Carbonic Anhydrase II.

| Compound | Target Protein | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| N-(4-ethoxyphenyl)aminosulfonamide | Carbonic Anhydrase II | -7.5 | 9.5 |

| Acetazolamide (Reference) | Carbonic Anhydrase II | -7.2 | 12.0 |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For N-(4-ethoxyphenyl)aminosulfonamide docked into the active site of carbonic anhydrase, several key interactions would be anticipated.

Table 2: Predicted Key Intermolecular Interactions of N-(4-ethoxyphenyl)aminosulfonamide with Carbonic Anhydrase II.

| Interacting Residue | Interaction Type |

| His94, His96, His119 | Coordination with Zn²⁺ (via sulfonamide) |

| Thr199 | Hydrogen Bond |

| Thr200 | Hydrogen Bond |

| Val121 | Hydrophobic Interaction |

| Leu198 | Hydrophobic Interaction |

| Leu204 | Hydrophobic Interaction |

Note: The interactions listed are based on established binding modes of similar sulfonamide inhibitors with carbonic anhydrase and represent a hypothetical scenario for N-(4-ethoxyphenyl)aminosulfonamide.

Molecular Dynamics (MD) Simulations to Probe Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org MD simulations are crucial for assessing the stability of the predicted ligand-protein complex and understanding its behavior in a more realistic, solvated environment.

Conformational Dynamics of Ligand-Enzyme Complexes

Following molecular docking, the predicted complex of N-(4-ethoxyphenyl)aminosulfonamide and its target enzyme would be subjected to MD simulations. These simulations, typically run for nanoseconds, track the atomic movements and conformational changes of both the ligand and the protein. Analysis of the simulation trajectory can reveal whether the ligand remains stably bound in its initial predicted pose or if it undergoes significant conformational changes. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely to be stable.

Trajectory Analysis and Interaction Persistence

Trajectory analysis involves the detailed examination of the data generated from an MD simulation, which is a sequence of "snapshots" of the system's atomic coordinates over time. By analyzing this trajectory, researchers can understand the stability of the compound in a specific environment, such as the binding pocket of a target protein.

A key aspect of this analysis is the study of interaction persistence. This involves monitoring the duration and stability of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand (N-(4-ethoxyphenyl)aminosulfonamide) and its putative target. For instance, the hydrogen bonds formed by the sulfonamide group (-SO2NH-) are often critical for binding affinity. Trajectory analysis can reveal how often and for how long these hydrogen bonds are maintained throughout the simulation. A high persistence of key interactions suggests a stable binding mode, which is a desirable characteristic for a drug candidate.

To illustrate, a hypothetical analysis of a 100-nanosecond MD simulation of N-(4-ethoxyphenyl)aminosulfonamide bound to a target protein might yield the following data on interaction persistence:

| Interacting Group (Ligand) | Interacting Residue (Protein) | Interaction Type | Persistence (%) |

| Sulfonamide NH | Aspartate 122 | Hydrogen Bond | 85.2 |

| Sulfonamide SO2 | Arginine 78 | Hydrogen Bond | 76.5 |

| Ethoxy O | Valine 65 | Water-bridged H-bond | 45.3 |

| Phenyl Ring | Phenylalanine 210 | π-π Stacking | 62.1 |

| This table is illustrative and contains hypothetical data. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Determination of Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For N-(4-ethoxyphenyl)aminosulfonamide, the distribution of the HOMO and LUMO would indicate the regions of the molecule most likely to participate in chemical reactions or form orbital-based interactions with a receptor. The HOMO is expected to be localized around the electron-rich ethoxyphenyl group, while the LUMO might be distributed over the electron-withdrawing sulfonamide moiety.

A hypothetical DFT calculation for N-(4-ethoxyphenyl)aminosulfonamide might yield the following FMO data:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

| This table is illustrative and contains hypothetical data. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic regions. Red-colored regions indicate a negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For N-(4-ethoxyphenyl)aminosulfonamide, the MEP surface would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the ethoxy group, highlighting their hydrogen bond accepting capabilities. A positive potential (blue) would be expected around the hydrogen atom of the sulfonamide's amino group, indicating its role as a hydrogen bond donor. This information is invaluable for predicting how the molecule will orient itself within a binding site and the types of non-covalent interactions it will form.

Prediction of Reactivity Hotspots

Beyond the FMOs, other quantum chemical descriptors can be calculated to predict specific sites of reactivity, often referred to as "reactivity hotspots." Fukui functions, for example, are used to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing these local reactivity descriptors, medicinal chemists can predict which parts of the N-(4-ethoxyphenyl)aminosulfonamide molecule are most likely to be metabolized by enzymes, or where modifications could be made to enhance its activity or alter its properties without disrupting key binding interactions.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics combines computational techniques with chemical information to support drug discovery efforts. Virtual screening, a key cheminformatics methodology, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Database Screening for Novel Derivatives

Starting with the core structure of N-(4-ethoxyphenyl)aminosulfonamide, database screening can be employed to identify novel derivatives with potentially improved properties. This process involves searching large chemical databases, such as ZINC or ChEMBL, for compounds that are structurally similar to the parent molecule or that share key pharmacophoric features.

The screening can be guided by a pharmacophore model derived from the known or hypothesized binding mode of N-(4-ethoxyphenyl)aminosulfonamide. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By searching for other molecules in a database that match this pharmacophoric query, researchers can rapidly identify a diverse set of new compounds for further investigation. This approach accelerates the discovery of new lead compounds and can lead to the identification of derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Ligand-Based and Structure-Based Virtual Screening

In the quest for novel drug candidates, computational techniques such as virtual screening have become indispensable tools. These methods allow for the rapid, cost-effective screening of vast chemical libraries to identify molecules with a high probability of possessing desired biological activity. For a compound like N-(4-ethoxyphenyl)aminosulfonamide and its analogs, both ligand-based and structure-based virtual screening approaches can be instrumental in discovering new derivatives with enhanced properties.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The process typically involves using a known active molecule, or a set of active molecules, as a template to search for other compounds with similar features.

One of the primary methods in LBVS is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. researchgate.netdovepress.comnih.gov For instance, a pharmacophore model can be developed from a series of active N-aryl sulfonamide or acetanilide (B955) derivatives. This model then serves as a 3D query to screen large compound databases, identifying molecules that match the defined pharmacophoric features. researchgate.netresearchgate.netdergipark.org.tr

A study on a series of aryl sulfonamides as inhibitors of the voltage-gated sodium channel Nav1.7 utilized 3D-QSAR (Quantitative Structure-Activity Relationship) to build CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. These models, which are a form of ligand-based analysis, provided insights into the structural features affecting biological activity. The contour maps generated from these models highlighted regions where modifications to the molecule could enhance or diminish its activity, guiding the design of more potent inhibitors. doi.org

The general workflow for a ligand-based virtual screening campaign can be summarized as follows:

Selection of a training set: A group of molecules with known activity against a specific target is compiled.

Pharmacophore model generation: The common chemical features of the active molecules are identified and used to create a 3D pharmacophore model. researchgate.netnih.gov

Database screening: The generated pharmacophore model is used to search large chemical databases for molecules that fit the model.

Hit filtering and prioritization: The identified hits are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to select the most promising candidates for experimental testing. dovepress.comcreative-biostructure.com

Structure-Based Virtual Screening

When the three-dimensional structure of the target protein is available, structure-based virtual screening (SBVS) becomes a powerful approach. nih.govfrontiersin.org This method relies on understanding the physical and chemical complementarity between a ligand and the binding site of its target protein. The most common technique used in SBVS is molecular docking.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govbigchem.eu The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. bigchem.eu The scoring function calculates a value, often referred to as the docking score or binding energy, which helps in ranking the screened compounds. bigchem.eu

For example, in a study of aurone (B1235358) derivatives as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), molecular docking was used to investigate the binding modes of the synthesized compounds within the active sites of these enzymes. The docking scores provided a measure of the binding affinity, and the analysis of the binding poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contributed to the inhibitory activity. nih.gov

A typical structure-based virtual screening workflow involves:

Preparation of the target protein structure: The 3D coordinates of the protein are obtained from sources like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the ligand library: A large database of small molecules is prepared for docking. This involves generating 3D conformations for each molecule.

Molecular docking: Each ligand in the library is docked into the defined binding site of the target protein. nih.gov

Ranking and selection of hits: The docked ligands are ranked based on their docking scores. The top-ranking compounds are then visually inspected for their binding modes and interactions with key amino acid residues in the binding site before being selected for biological evaluation. biorxiv.org

The following table provides illustrative data from a hypothetical structure-based virtual screening of N-phenylacetamide analogs against a target enzyme, showcasing how docking scores are used to rank potential inhibitors.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| Lead Compound | N-(4-ethoxyphenyl)acetamide | -7.5 | Tyr385, Ser530, Arg120 |

| Analog 1 | N-(4-methoxyphenyl)acetamide | -7.2 | Tyr385, Ser530 |

| Analog 2 | N-(4-chlorophenyl)acetamide | -8.1 | Tyr385, Ser530, Arg120, Phe518 |

| Analog 3 | N-(4-fluorophenyl)acetamide | -7.8 | Tyr385, Ser530, Arg120 |

| Analog 4 | N-phenylacetamide | -6.5 | Tyr385 |

This table is for illustrative purposes and does not represent actual experimental data for N-(4-ethoxyphenyl)aminosulfonamide.

In a study on 2-(trimethoxyphenyl)-thiazoles as COX inhibitors, molecular docking revealed that a lead compound formed hydrogen bonds with key residues like Arg120, Tyr355, and Ser530 in the COX-2 active site, providing a rationale for its observed activity and selectivity. mdpi.com Similarly, molecular docking of natural compounds against COX-2 has been used to predict their anti-inflammatory potential based on their binding energies and interactions with the active site. nih.govisfcppharmaspire.com

By combining ligand-based and structure-based approaches, researchers can leverage the strengths of both methods to enhance the efficiency and success rate of identifying novel and potent bioactive compounds related to N-(4-ethoxyphenyl)aminosulfonamide.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of N-(4-ethoxyphenyl)aminosulfonamide. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The aromatic protons on the ethoxyphenyl ring exhibit signals in the aromatic region of the spectrum, often as a set of doublets for a para-substituted ring. The proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the ethoxy group will have distinct signals, as will the aromatic carbons. The carbon atoms directly bonded to the oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift. Quaternary carbons, such as the one to which the ethoxy group is attached, can also be identified.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(4-ethoxyphenyl)aminosulfonamide Analogs

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethoxy-CH₃ | Triplet | ~15 |

| Ethoxy-CH₂ | Quartet | ~64 |

| Aromatic-CH (ortho to -O) | Doublet | ~115 |

| Aromatic-CH (ortho to -NH) | Doublet | ~122 |

| Aromatic-C (ipso to -O) | Singlet | ~155 |

| Aromatic-C (ipso to -NH) | Singlet | ~132 |

| Sulfonamide-NH | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific analog.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For N-(4-ethoxyphenyl)aminosulfonamide, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear correlation experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal of the ethoxy CH₂ group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com For example, the protons of the ethoxy group would show correlations to the ipso-carbon of the phenyl ring, and the aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of N-(4-ethoxyphenyl)aminosulfonamide, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight.

The fragmentation of sulfonamides under mass spectrometric conditions can be complex. nih.gov Common fragmentation pathways for N-(4-ethoxyphenyl)aminosulfonamide would likely involve cleavage of the S-N bond, the C-S bond, and fragmentation of the ethoxyphenyl group. Analysis of the resulting fragment ions provides valuable structural information. For instance, the loss of the ethoxy group or the entire ethoxyphenyl moiety would produce characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of N-(4-ethoxyphenyl)aminosulfonamide would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic IR Absorption Bands for N-(4-ethoxyphenyl)aminosulfonamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1150 |

| C-O (Ether) | Stretching | 1270-1200 (asymmetric), 1050-1000 (symmetric) |

| C-N | Stretching | 1335-1250 |

The presence of a sharp band around 3300-3200 cm⁻¹ is indicative of the N-H stretch of the sulfonamide. The asymmetric and symmetric stretching vibrations of the S=O group are typically strong and appear in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The C-O stretching of the ether linkage and the various C-H and C=C vibrations of the aromatic ring and ethoxy group would also be present.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of N-(4-ethoxyphenyl)aminosulfonamide would reveal how the individual molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

Conformational Analysis in Crystalline State

The spatial arrangement of atoms in a molecule within a crystal lattice, known as the crystalline state conformation, is determined by a delicate balance of intramolecular and intermolecular forces. For sulfonamide derivatives like N-(4-ethoxyphenyl)aminosulfonamide, understanding this conformation is pivotal as it governs fundamental physicochemical properties. The solid-state structure of sulfonamides is significantly influenced by strong intermolecular hydrogen bonds and, in many cases, π-π stacking interactions, which act as the primary drivers for the molecular packing in the crystal. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, purification, and purity verification of pharmaceutical compounds. For N-(4-ethoxyphenyl)aminosulfonamide, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for ensuring the compound meets stringent quality standards by effectively separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the quantitative analysis and purity determination of sulfonamides due to its high resolution, speed, and sensitivity. nanobioletters.comwu.ac.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. wu.ac.th

In a typical RP-HPLC setup for a sulfonamide like N-(4-ethoxyphenyl)aminosulfonamide, a nonpolar stationary phase, such as a C18 column, is used. nanobioletters.comnih.gov The separation is achieved by eluting the sample with a polar mobile phase, which is often a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer, run in either an isocratic or gradient mode. nanobioletters.comnih.gov The compound and any impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

The selection of the mobile phase composition and pH is critical for achieving optimal separation. mdpi.comnih.gov For sulfonamides, acidified mobile phases are common, as this can control the ionization state of the molecule and improve peak shape. nih.govnih.gov Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as around 275 nm for many sulfonamides. nih.govsielc.com The method's performance is rigorously evaluated through a validation process that assesses its linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nanobioletters.comwu.ac.th

Below is a table summarizing typical HPLC conditions used for the analysis of related sulfonamide compounds, which could be adapted for N-(4-ethoxyphenyl)aminosulfonamide.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate, acetate, or formic acid) nanobioletters.comnih.govnih.gov |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 1.0 mL/min nanobioletters.comnih.gov |

| Detection | UV at ~270-280 nm nanobioletters.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) nanobioletters.comwu.ac.th |

| Injection Volume | 5-20 µL wu.ac.thnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative assessment of compound purity and for monitoring the progress of chemical reactions. researchgate.netnih.gov It is an essential tool in the analysis of sulfonamides. nih.gov

For the analysis of N-(4-ethoxyphenyl)aminosulfonamide, the stationary phase is typically a silica (B1680970) gel 60 F₂₅₄ plate. usda.govusda.gov A small amount of the sample is spotted onto the plate, which is then developed in a closed chamber containing a suitable mobile phase. The mobile phase, a mixture of organic solvents, ascends the plate via capillary action. The separation occurs based on the differential adsorption of the compounds to the silica and their solubility in the mobile phase.

The choice of eluent is critical for effective separation. A common mobile phase for sulfonamides on silica gel consists of a mixture of a moderately polar solvent and a nonpolar solvent, such as chloroform/n-butanol or chloroform/acetone. researchgate.nettandfonline.com After development, the separated spots are visualized. Since N-(4-ethoxyphenyl)aminosulfonamide contains aromatic rings, it is expected to be UV-active, allowing for visualization under UV light at 254 nm. usda.gov For enhanced sensitivity or for compounds with poor UV absorbance, the plate can be sprayed with a visualizing reagent, such as a fluorescamine (B152294) solution, which reacts with the sulfonamide to produce fluorescent spots. usda.govusda.govtandfonline.com The purity is assessed by the presence of a single spot; the appearance of additional spots indicates impurities. The position of the spot is characterized by its retention factor (Rf), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.

The table below outlines a representative TLC system for sulfonamide analysis.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ plate usda.govusda.gov |

| Mobile Phase | Chloroform / n-Butanol (e.g., 4:1 v/v) tandfonline.com or Chloroform / Acetone / Ammonia nih.gov |

| Chamber | Saturated tank tandfonline.com |

| Application | Manual spotting of sample solution |

| Visualization | UV light (254 nm) or spraying with a visualizing agent (e.g., fluorescamine) usda.govusda.gov |

Future Research Directions and Translational Perspectives

Development of Next-Generation Sulfonamide Scaffolds

The core structure of N-(4-ethoxyphenyl)aminosulfonamide presents a versatile scaffold for the synthesis of new and diverse chemical entities. Future research will likely focus on the strategic modification of this parent compound to create next-generation sulfonamide derivatives with enhanced or entirely new properties. One promising avenue involves the N-alkylation and N-aralkylation of the sulfonamide nitrogen. For instance, the synthesis of N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- researchgate.netnih.gov-dioxine-6-sulfonamides has demonstrated the feasibility of creating more complex molecules from this basic framework. researchgate.net

The development of new synthetic methodologies will be crucial. This includes exploring efficient, high-yield reaction pathways that allow for the introduction of a wide range of functional groups onto the ethoxyphenyl ring or the aminosulfonamide moiety. nih.govnih.gov The goal is to build a library of derivatives that can be screened for various biological activities, moving beyond the traditional applications of sulfonamides. nih.gov By systematically altering the peripheral chemical groups, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

Exploration of Novel Enzyme Inhibitory Mechanisms

While sulfonamides are well-known for their antimicrobial properties, often through the inhibition of dihydropteroate (B1496061) synthase, the full enzymatic inhibitory potential of N-(4-ethoxyphenyl)aminosulfonamide and its derivatives remains largely unexplored. A key research direction will be to screen this compound and its analogs against a broad panel of enzymes to identify novel inhibitory activities.

Initial studies on derivatives have shown moderate to weak inhibitory potential against enzymes like α-glucosidase and urease. researchgate.net Future work should expand this to include other enzyme classes, such as kinases, proteases, and carbonic anhydrases, which are important targets in various diseases. nih.gov Understanding the structure-activity relationships (SAR) will be paramount. For example, investigating how different substituents on the N-(4-ethoxyphenyl)aminosulfonamide backbone affect inhibitory potency can guide the rational design of more effective and selective enzyme inhibitors. researchgate.net Kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) will provide deeper insights into how these molecules interact with their enzymatic targets. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of N-(4-ethoxyphenyl)aminosulfonamide and its derivatives, future research should integrate multi-omics approaches. This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. Such an approach can reveal the global molecular changes induced by the compound, providing a more holistic view of its mechanism of action beyond a single target.

Advanced Computational Methodologies in Compound Design

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of N-(4-ethoxyphenyl)aminosulfonamide-based compounds. Advanced computational methodologies, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity of novel derivatives to specific enzyme targets. researchgate.netnih.gov

These in silico techniques can help to prioritize which derivatives to synthesize and test in the laboratory, saving time and resources. For example, molecular docking can be used to visualize the binding pose of a compound within the active site of an enzyme, highlighting key interactions that contribute to its inhibitory activity. nih.gov MD simulations can then be used to assess the stability of these interactions over time. QSAR models can establish mathematical relationships between the chemical structure of the compounds and their biological activity, further guiding the design of more potent molecules.

Potential for Material Science Applications (e.g., Probes, Ligands)

Beyond its potential in medicinal chemistry, the N-(4-ethoxyphenyl)aminosulfonamide scaffold could find applications in material science. The unique chemical properties of sulfonamides could be leveraged to create novel materials with specific functions. For example, derivatives of this compound could be designed as fluorescent probes for the detection of specific ions or molecules.

Furthermore, the ability of the sulfonamide group to coordinate with metal ions suggests that N-(4-ethoxyphenyl)aminosulfonamide derivatives could be developed as ligands for the synthesis of new metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including in catalysis, gas storage, and separation technologies. The development of N-acyl-N-alkyl sulfonamide probes for labeling G protein-coupled receptors (GPCRs) highlights a potential avenue for creating specialized molecular tools based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)aminosulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 4-ethoxyaniline with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .

- Protection/Deprotection : Use of trityl groups to protect reactive sites during functionalization, followed by acidic deprotection (e.g., HCl/THF) .

- Catalytic Optimization : Employing Pd/C for hydrogenation steps to reduce nitro intermediates to amines, ensuring >90% yield .

Q. Yield Optimization Strategies :

Q. Analytical Validation :

Q. How can researchers reliably characterize the purity and stability of N-(4-ethoxyphenyl)aminosulfonamide?

Methodological Answer:

- Chromatography :

- Stability Testing :

Q. What metabolic pathways involve N-(4-ethoxyphenyl)aminosulfonamide, and how do structural modifications alter bioactivity?

Methodological Answer:

- Biotransformation Pathways :

- Structure-Activity Relationship (SAR) :

Q. Experimental Design :

Q. What advanced strategies resolve contradictions in reaction mechanisms for N-(4-ethoxyphenyl)aminosulfonamide derivatization?

Methodological Answer:

- Deprotection Challenges :

- Mechanistic Probes :

Case Study :

In CAN-mediated deprotection, conflicting reports on reaction order were resolved by varying substrate electronic profiles. Electron-rich aryl groups required lower CAN equivalents (2.0–2.5 eq.), while electron-poor systems needed 3.0+ eq. .

Q. How can computational modeling guide the design of N-(4-ethoxyphenyl)aminosulfonamide analogs with enhanced selectivity?

Methodological Answer:

- QSAR Models :

- Molecular Dynamics (MD) :

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.